![molecular formula C13H9BrN2S B069382 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline CAS No. 178804-06-3](/img/structure/B69382.png)
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline
Übersicht
Beschreibung
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete bromination . Industrial production methods may involve more efficient processes such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer activities.
2-(4-Chlorophenyl)benzothiazole: Known for its antifungal and antibacterial properties.
2-(4-Methoxyphenyl)benzothiazole: Exhibits significant antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential biological activities compared to other benzothiazole derivatives .
Biologische Aktivität
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a notable compound within the class of benzothiazole derivatives, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiazole moiety coupled with a brominated aniline. This unique combination enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against E. coli and S. aureus .
Anticancer Properties
The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Inhibition of cell proliferation |
HeLa | 20 | Induction of apoptosis |
A549 | 25 | DNA intercalation and topoisomerase II inhibition |
The IC50 values indicate that the compound is particularly effective against MCF7 cells, suggesting it may serve as a potential therapeutic agent for breast cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. Additionally, its bromine substitution enhances its reactivity compared to other benzothiazole derivatives .
Case Studies
A recent study explored the effects of various benzothiazole derivatives, including this compound, on neurodegenerative diseases such as Alzheimer’s disease. The findings indicated that compounds with similar structures exhibited significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating cognitive decline associated with Alzheimer’s .
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQWLHSPUPLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327753 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178804-06-3 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.